O-(2-ethoxyethyl)hydroxylamine CAS number and molecular weight
O-(2-ethoxyethyl)hydroxylamine CAS number and molecular weight
O-(2-Ethoxyethyl)hydroxylamine: Physicochemical Profiling, Synthesis, and Advanced Bioconjugation Applications
Executive Summary
As drug development pivots toward highly targeted modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the demand for specialized, bifunctional linkers has surged. O-(2-ethoxyethyl)hydroxylamine represents a critical building block in this space. This technical whitepaper provides an in-depth analysis of its physicochemical properties—specifically addressing its molecular weight and registry status—alongside validated protocols for its synthesis and deployment in oxime ligation.
Section 1: Physicochemical Profiling & Structural Analysis
O-(2-ethoxyethyl)hydroxylamine is an O-alkylhydroxylamine featuring a mini-PEG (PEG1) spacer capped with an ethyl group. The structural design is highly intentional: the ethoxy cap provides an amphiphilic balance, enhancing membrane permeability compared to hydroxyl-capped analogs, while the oxygen in the PEG chain acts as a hydrogen bond acceptor to maintain aqueous solubility.
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Molecular Formula : C₄H₁₁NO₂
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Molecular Weight : 105.14 g/mol (Exact Mass: 105.0789 Da)
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CAS Registry Number : As a highly specialized bioconjugation reagent, the free base of O-(2-ethoxyethyl)hydroxylamine frequently bypasses universal CAS indexing in basic commercial catalogs. It is often categorized under proprietary vendor SKUs or tracked via its SMILES string (CCOCCON). However, researchers must note that it is typically synthesized, shipped, and stored as a hydrochloride salt (MW: 141.60 g/mol ) to prevent auto-oxidation and degradation.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Significance in Drug Design |
| Molecular Weight | 105.14 g/mol | Low molecular weight ensures a minimal steric penalty when incorporated into complex PROTAC or ADC linkers. |
| pKa (Conjugate Acid) | ~4.5 - 4.8 | Ensures the aminooxy group is predominantly unprotonated and nucleophilic at mildly acidic to neutral pH. |
| LogP (Estimated) | 0.12 | The terminal ethyl cap prevents unwanted hydrogen bond donation, mitigating off-target kinase binding. |
| Exact Mass Shift | +87.07 Da | Crucial for LC-MS validation of oxime conjugates (accounts for the loss of H₂O during ligation). |
Section 2: Mechanistic Role in Oxime Ligation
The utility of O-(2-ethoxyethyl)hydroxylamine is rooted in the "alpha-effect." The adjacent oxygen atom donates electron density to the nitrogen, raising the energy of its Highest Occupied Molecular Orbital (HOMO) and making it a super-nucleophile. When reacted with an aldehyde or ketone, it forms an oxime bond that is hydrolytically stable under physiological conditions, outperforming traditional hydrazones ().
Fig 1: Mechanistic workflow of aniline-catalyzed oxime ligation.
Section 3: Validated Experimental Methodologies
Protocol 1: Synthesis of O-(2-ethoxyethyl)hydroxylamine Hydrochloride
Objective : Synthesize the alkoxyamine while strictly avoiding N,O-dialkylation. Causality : Direct alkylation of free hydroxylamine yields complex mixtures. Using N-hydroxyphthalimide (NHPI) temporarily masks the nitrogen, enforcing exclusive O-alkylation.
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Mitsunobu Coupling : Dissolve 1.0 eq of NHPI, 1.1 eq of 2-ethoxyethanol, and 1.1 eq of triphenylphosphine (PPh₃) in anhydrous THF at 0°C. Dropwise add 1.1 eq of diisopropyl azodicarboxylate (DIAD).
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Causality: The Mitsunobu reaction activates the alcohol for nucleophilic displacement by the weakly acidic NHPI, forming the N-O-C linkage under mild conditions without the need for harsh alkyl halides.
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Hydrazinolysis (Deprotection) : Isolate the intermediate, dissolve in ethanol, and add 1.5 eq of hydrazine hydrate. Reflux for 2 hours.
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Causality: Hydrazine selectively attacks the phthalimide carbonyls via the Ing-Manske procedure, releasing the free alkoxyamine and precipitating phthalhydrazide as a byproduct.
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Salt Formation & Validation : Filter the precipitate. Acidify the filtrate with 4M HCl in dioxane. Evaporate to yield the HCl salt.
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Self-Validating System: Analyze the product via ¹H-NMR. The presence of a distinct triplet at ~4.1 ppm (CH₂-O-N) and the complete absence of aromatic phthalimide protons (7.7-7.9 ppm) confirms successful synthesis and total deprotection.
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Protocol 2: Aniline-Catalyzed Oxime Bioconjugation
Objective : Conjugate O-(2-ethoxyethyl)hydroxylamine to an aldehyde-tagged monoclonal antibody. Causality : Direct oxime formation is kinetically slow at neutral pH. Aniline acts as a nucleophilic catalyst, rapidly forming a Schiff base that is subsequently displaced by the superior alkoxyamine nucleophile ().
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Buffer Exchange : Exchange the target protein into 100 mM Sodium Acetate buffer, pH 5.5.
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Causality: pH 5.5 represents the kinetic sweet spot—acidic enough to catalyze the final dehydration step, but basic enough to keep the alkoxyamine largely unprotonated and reactive.
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Catalyst Addition : Add aniline to the protein solution to a final concentration of 50 mM.
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Conjugation : Add 10 molar equivalents of O-(2-ethoxyethyl)hydroxylamine. Incubate at 25°C for 2 hours.
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Validation : Purify the conjugate via Size Exclusion Chromatography (SEC) and analyze by Intact Mass Spectrometry (LC-MS).
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Self-Validating System: The reaction is deemed complete when the deconvoluted mass spectrum shows a uniform +87.07 Da shift per aldehyde site, with no residual unreacted protein or aniline-adduct peaks.
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Section 4: Applications in Drug Development
In PROTAC design, the linker is not merely a passive string; its composition dictates the thermodynamics of the ternary complex formed between the Target Protein and the E3 Ligase (). The O-(2-ethoxyethyl) moiety acts as a rigidifying, solubility-enhancing spacer.
Fig 2: Structural integration of the O-(2-ethoxyethyl) spacer in PROTACs.
Section 5: Comparative Data Analysis
To understand why O-(2-ethoxyethyl)hydroxylamine is chosen over other bioconjugation reagents, we must analyze its kinetic and stability profile against industry standards.
Table 2: Kinetic and Stability Comparison of Bioconjugation Modalities
| Conjugation Chemistry | Linker Reagent | Reaction Rate (M⁻¹s⁻¹) | Physiological Stability | Reversibility |
| Oxime Ligation (Catalyzed) | O-(2-ethoxyethyl)hydroxylamine | 10¹ - 10² | Excellent (t₁/₂ > weeks) | Orthogonally reversible via excess alkoxyamine |
| Maleimide-Thiol | Alkyl-Maleimide | 10³ - 10⁴ | Moderate (prone to retro-Michael) | Irreversible (but subject to exchange in plasma) |
| NHS-Ester Amidation | NHS-PEG | 10² - 10³ | Excellent | Irreversible |
Section 6: References
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Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). "Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry." Journal of the American Chemical Society.[Link]
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Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition.[Link]
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). "Current strategies for the design of PROTAC linkers: a critical review." Chemical Society Reviews.[Link]
